

Protocol for assessing apoptosis in Ompenaclid-treated cells

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Compound of Interest

Compound Name: Ompenaclid

Cat. No.: B113488

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Application Note and Protocol

Topic: Protocol for Assessing Apoptosis in **Ompenaclid**-Treated Cells

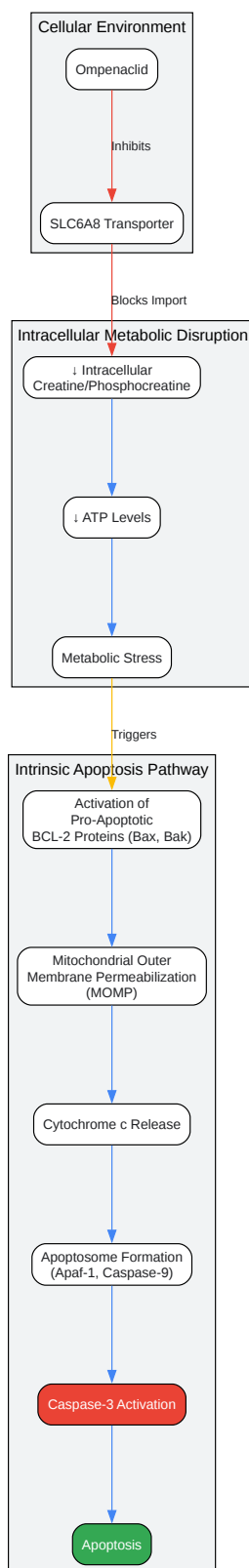
Audience: Researchers, scientists, and drug development professionals.

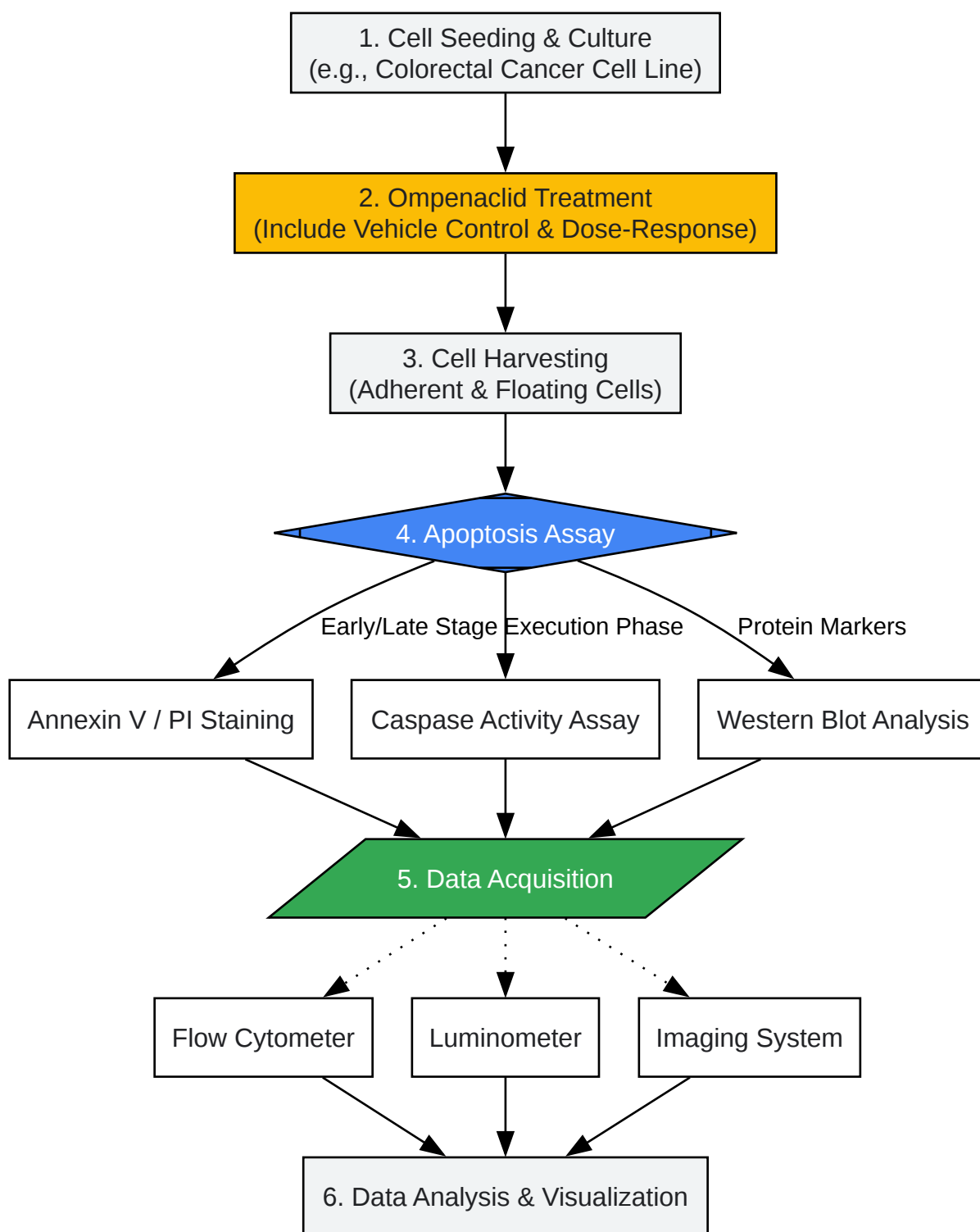
Introduction

Ompenaclid (RGX-202) is a first-in-class, orally administered small molecule inhibitor of the creatine transporter SLC6A8.[1][2] In cancer cells, particularly those with RAS mutations, **Ompenaclid** blocks the import of creatine. This action leads to the depletion of intracellular phosphocreatine and a subsequent reduction in adenosine triphosphate (ATP) levels.[1][3][4] The resulting energy crisis induces cellular stress and triggers programmed cell death, or apoptosis. This document provides detailed protocols for assessing apoptosis in cancer cell lines following treatment with **Ompenaclid**, enabling researchers to quantify its cytotoxic effects and elucidate its mechanism of action.

Proposed Signaling Pathway for Ompenaclid-Induced Apoptosis

The mechanism of **Ompenaclid** involves inhibiting the SLC6A8 transporter, which disrupts the cell's energy metabolism. This metabolic stress is a key trigger for the intrinsic apoptosis pathway, which is regulated by the BCL-2 family of proteins and executed by caspases.





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